Cas no 139742-29-3 (5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-)

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- structure
139742-29-3 structure
Product Name:5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
Numero CAS:139742-29-3
MF:C34H57NO7
MW:591.81889128685
CID:185504
PubChem ID:197417
Update Time:2025-04-19

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
    • (3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyra...
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]-3-(b-D-glucopyranosyloxy)hexadecahydro-10,11b-d
    • (3beta,5alpha,12alpha,13beta)-28-methyl-6-oxo-5,6,12,13-tetrahydroveratraman-3-yl alpha-D-glucopyranoside
    • Ningpeisinoside
    • Veratraman-6(5H)-one, 3-(beta-D-glucopyranosyloxy)-12,13-dihydro-28-methyl-, (3beta,5alpha,12alpha,13beta)-
    • 139742-29-3
    • 28-Methyl-6-oxo-5,6,12,13-tetrahydroveratraman-3-yl hexopyranoside
    • DTXSID00930575
    • (3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one
    • Inchi: 1S/C34H57NO7/c1-17-6-9-27(35(5)15-17)19(3)21-7-8-22-23(18(21)2)13-25-24(22)14-28(37)26-12-20(10-11-34(25,26)4)41-33-32(40)31(39)30(38)29(16-36)42-33/h17-27,29-33,36,38-40H,6-16H2,1-5H3/t17-,18-,19?,20-,21+,22+,23-,24-,25-,26+,27+,29+,30+,31-,32+,33-,34+/m0/s1
    • Chiave InChI: OAWUSFAEJKJJFY-DYIYZHNTSA-N
    • Sorrisi: O=C1C[C@H]2[C@@H]3CC[C@@H](C(C)[C@H]4CC[C@H](C)CN4C)[C@H](C)[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Proprietà calcolate

  • Massa esatta: 591.41350316g/mol
  • Massa monoisotopica: 591.41350316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 5
  • Complessità: 980
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 16
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 4.4
  • Superficie polare topologica: 120Ų
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso